7-Bromo-5-chloro-2-methoxyquinoxaline
Description
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-5-chloro-2-methoxyquinoxaline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-4-12-9-6(11)2-5(10)3-7(9)13-8/h2-4H,1H3 |
InChI Key |
LAILUTZSWLJHMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=CC(=CC2=N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of halogenated quinoxaline derivatives like 7-Bromo-5-chloro-2-methoxyquinoxaline typically involves:
- Halogenated aromatic precursors that already contain bromine and chlorine substituents positioned to direct ring closure.
- Cyclization reactions involving condensation with nitrogen-containing reagents such as formamidine derivatives or o-phenylenediamines.
- Methoxylation or introduction of methoxy groups either by direct substitution or via methylation of hydroxyl precursors.
The synthetic route generally aims to maximize regioselectivity to ensure the bromine and chlorine atoms are retained at the 7- and 5-positions respectively, while installing the methoxy group at the 2-position of the quinoxaline ring.
Preparation Methods from Related Compounds
One-Step Cyclization Using Halogenated Benzoic Acids and Formamidine Acetate
A closely related example is the synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone , which shares the halogenation pattern and heterocyclic core with quinoxalines. According to a 2022 patent (CN114436974A), the method involves:
- Starting from 2,4-dibromo-5-chlorobenzoic acid as the halogenated precursor.
- Reacting it with formamidine acetate in the presence of:
- Catalysts such as cuprous chloride or cuprous bromide (catalyst 1).
- Halide salts like potassium iodide or sodium iodide (catalyst 2).
- An inorganic base such as potassium hydroxide .
- A polar aprotic solvent like acetonitrile .
- The reaction is conducted under reflux at 76-120 °C for 12-20 hours.
After reaction completion, the mixture is cooled, filtered, treated with activated carbon, and acidified to precipitate the product, which is then isolated by filtration and drying. This method yields high purity quinazolinone derivatives with yields around 83-87%.
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Starting Material | 2,4-dibromo-5-chlorobenzoic acid (100 g) | 2,4-dibromo-5-chlorobenzoic acid (100 g) |
| Catalyst 1 | Cuprous chloride (3 g) | Cuprous bromide (5 g) |
| Catalyst 2 | Potassium iodide (3 g) | Sodium iodide (5 g) |
| Base | Potassium hydroxide (55 g) | Sodium hydroxide (50 g) |
| Formamidine acetate | 40 g | 40 g |
| Solvent | Acetonitrile (700 g) | Acetonitrile (700 g) |
| Reaction Time | 18 hours | 20 hours |
| Reaction Temperature | Reflux (76-120 °C) | Reflux (76-120 °C) |
| Yield | 86.7% | 83.2% |
Table 1: Representative synthesis parameters for halogenated quinazolinone derivatives analogous to 7-Bromo-5-chloro-2-methoxyquinoxaline
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-chloro-2-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-5-chloro-2-methoxyquinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists. The compound’s ability to interact with specific biological targets makes it valuable in drug discovery and development.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Halogen Positioning
- 7-Bromo-5-chloro-2-methoxyquinoxaline vs. 5-Bromo-7-chloro-2-methoxyquinoxaline: These positional isomers differ in bromine/chlorine placement. The bromine atom at position 7 (vs. 5) may alter electronic effects, directing electrophilic substitution to distinct sites .
- 7-Chloro-2-methoxy-5-(dioxaborolan-2-yl)quinoxaline: Replacing bromine with a boronate ester at position 5 enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduces electrophilic halogen reactivity .
Core Heterocycle
- Quinoline vs. Quinoxaline: The quinoline derivative (5-bromo-8-methoxy-2-methylquinoline) has a single nitrogen in its bicyclic structure, reducing electron-deficient character compared to quinoxalines. This difference impacts applications: quinolines are more common in antimalarials, while quinoxalines are preferred in optoelectronics and kinase inhibitors .
Substituent Effects
- Methoxy Group : In all compounds, the methoxy group improves solubility but may sterically hinder reactions at adjacent positions.
Notes
Safety : Brominated and chlorinated compounds require strict handling protocols. Use PPE and ensure ventilation to avoid inhalation/contact hazards .
Synthetic Versatility : The target compound’s halogen atoms enable diverse derivatization, but regioselectivity must be carefully controlled due to positional isomerism risks .
Industrial Relevance : Boronate-containing analogs (e.g., from Hairui Chem) highlight the demand for intermediates in API synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
